2-((4-Bromophenoxy)methyl)-4-propylmorpholine
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Overview
Description
2-((4-Bromophenoxy)methyl)-4-propylmorpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromophenoxy group attached to a morpholine ring, which is further substituted with a propyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromophenoxy)methyl)-4-propylmorpholine typically involves the reaction of 4-bromophenol with epichlorohydrin to form 2-((4-bromophenoxy)methyl)oxirane . This intermediate is then reacted with morpholine under basic conditions to yield the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((4-Bromophenoxy)methyl)-4-propylmorpholine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromophenoxy group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromophenoxy group, converting it to a phenyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
Nucleophilic substitution: Products include azides, thiols, and ethers.
Oxidation: N-oxides of the morpholine ring.
Reduction: Phenyl derivatives.
Scientific Research Applications
2-((4-Bromophenoxy)methyl)-4-propylmorpholine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination polymers.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-Bromophenoxy)methyl)-4-propylmorpholine involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The propyl group can influence the compound’s lipophilicity, affecting its distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-((4-Bromophenoxy)methyl)-4-propylmorpholine is unique due to its combination of a bromophenoxy group, a morpholine ring, and a propyl substituent. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of the morpholine ring enhances its solubility and bioavailability, while the bromophenoxy group provides a site for further functionalization and interaction with biological targets.
Properties
Molecular Formula |
C14H20BrNO2 |
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Molecular Weight |
314.22 g/mol |
IUPAC Name |
2-[(4-bromophenoxy)methyl]-4-propylmorpholine |
InChI |
InChI=1S/C14H20BrNO2/c1-2-7-16-8-9-17-14(10-16)11-18-13-5-3-12(15)4-6-13/h3-6,14H,2,7-11H2,1H3 |
InChI Key |
HPSSUEFRHOVJNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCOC(C1)COC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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